benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate
Overview
Description
Benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
Benzyl substituted pyridine bromide quaternary ammonium salts, including compounds structurally similar to benzyl[(Z)-4-pyridinylmethylidene]ammoniumolate, have demonstrated notable antibacterial properties. For instance, Ni Chun-lin (2010) synthesized variants such as 1-benzyl-2′-methylpyridinium bromide and 1-benzyl-4′-methylpyridinium bromide, showing effective antibacterial activity against a range of bacteria including colibacillus and bacillus subtilus (Ni Chun-lin, 2010).
Anti-Plasmodial and Anti-Trypanosomal Activities
Another significant application is in the realm of antiplasmodial and antitrypanosomal activities. Mohsin et al. (2019) explored the effects of new 1-benzyl tetrahydropyridin-4-ylidene ammonium salts, revealing their distinct antiplasmodial and antitrypanosomal activities. This study indicates the potential of benzyl-substituted compounds in treating diseases like malaria and trypanosomiasis (N. Mohsin et al., 2019).
Synthesis and Structural Properties
The synthesis and crystal structure of related compounds provide insights into their potential applications in various fields. For example, the preparation of new 1,3-Diaza-λ5,λ5-diphosphetidines, which involve benzyl amine and pyridine, highlight the versatility of these compounds in chemical synthesis and structural studies (C. Donath et al., 1986).
Electrochemical Properties
Benzyl-substituted ammonium ionic liquids, including those with structures akin to this compound, have also been studied for their electrochemical properties. Ketack Kim et al. (2005) investigated benzyl-substituted quaternary ammonium ions and found that they form room-temperature ionic liquids with unique properties suitable for applications like sodium batteries (Ketack Kim et al., 2005).
Properties
IUPAC Name |
N-benzyl-1-pyridin-4-ylmethanimine oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15(10-12-4-2-1-3-5-12)11-13-6-8-14-9-7-13/h1-9,11H,10H2/b15-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGWHZWAAZBIJH-PTNGSMBKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+](=CC2=CC=NC=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/[N+](=C/C2=CC=NC=C2)/[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037397-02-6 | |
Record name | Benzenemethanamine, N-(4-pyridinylmethylene)-, N-oxide, [N(Z)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1037397-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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